1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
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Overview
Description
1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole, also known as TPPB, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic benefits. TPPB belongs to the class of bipyrazole compounds and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole involves the inhibition of the activity of IκB kinase (IKK), an enzyme that phosphorylates IκB, leading to the degradation of IκB and the subsequent activation of NF-κB. This compound has been found to bind to the ATP-binding pocket of IKK, thereby inhibiting its activity and preventing the activation of NF-κB. This results in the reduction of inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been shown to protect neurons against oxidative stress and prevent neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole in lab experiments is its specificity for IKK inhibition. This compound has been found to selectively inhibit the activity of IKK without affecting other kinases. This makes this compound a useful tool for investigating the role of NF-κB in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole in scientific research. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has been found to reduce inflammation in animal models of these diseases, suggesting that it may be a promising therapeutic agent. Another potential application is in the treatment of cancer. This compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and further research is needed to investigate its potential as a cancer therapy. Additionally, this compound has been shown to protect neurons against oxidative stress and prevent neurodegeneration, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis Methods
The synthesis of 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole involves the reaction of 3-aminopyridine and 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde in the presence of acetic acid and acetic anhydride. The reaction results in the formation of this compound as a yellow solid with a melting point of 267-269°C. The purity of this compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been widely used in scientific research to investigate its potential therapeutic benefits. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. Inhibition of NF-κB by this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been shown to protect neurons against oxidative stress and prevent neurodegeneration.
properties
IUPAC Name |
3-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5/c1-4-11-22(12-5-1)27-19-28(34(31-27)25-16-8-3-9-17-25)26-21-33(24-14-6-2-7-15-24)32-29(26)23-13-10-18-30-20-23/h1-18,20-21,28H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEYHKHAXPJUMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CN(N=C4C5=CN=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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